3-[5-(4-methylphenyl)furan-2-yl]-N-(1,3-thiazol-2-yl)propanamide
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Overview
Description
3-[5-(4-methylphenyl)furan-2-yl]-N-(1,3-thiazol-2-yl)propanamide is a useful research compound. Its molecular formula is C17H16N2O2S and its molecular weight is 312.39. The purity is usually 95%.
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Scientific Research Applications
Antioxidant and Anticancer Activity
- Derivatives of propanehydrazide, closely related to the compound , have shown significant antioxidant activity, outperforming well-known antioxidants like ascorbic acid in some cases. These compounds have been evaluated for their anticancer activity against various cancer cell lines, including human glioblastoma and triple-negative breast cancer cells, with some derivatives displaying substantial cytotoxicity (I. Tumosienė et al., 2020).
Antimicrobial Activity
- Research on thiazolidinones and benzothiazole derivatives, structurally similar to the compound, has revealed their promising antimicrobial potential. These studies have shown effectiveness against a range of bacterial and fungal species, indicating the potential of such compounds in combating microbial infections (N. Patel & Faiyazalam M. Shaikh, 2010).
Nematicidal and Antimicrobial Activity
- Another study on derivatives incorporating the benzothiazole and furan moieties demonstrated nematicidal and antimicrobial activities. Specific compounds within this series were highly effective against nematodes and displayed appreciable antibacterial and antifungal properties, suggesting their potential in agricultural applications (C. S. Reddy et al., 2010).
Antinociceptive and Anti-inflammatory Properties
- Thiazolopyrimidine derivatives, related structurally to the target compound, have been synthesized and assessed for their antinociceptive and anti-inflammatory properties. These compounds showed significant activity in models of pain and inflammation, suggesting their potential as therapeutic agents for pain management and inflammatory diseases (T. Selvam et al., 2012).
Mechanism of Action
Target of Action
Compounds like “3-[5-(4-methylphenyl)furan-2-yl]-N-(1,3-thiazol-2-yl)propanamide” often target specific proteins or enzymes in the body. These targets are usually key components in certain biological pathways .
Mode of Action
The compound might interact with its target by binding to a specific site on the protein or enzyme. This can result in the activation or inhibition of the target, leading to a change in the biological pathway .
Biochemical Pathways
The affected pathways would depend on the specific target of the compound. Changes in these pathways can lead to various downstream effects, such as the upregulation or downregulation of certain genes or the alteration of cellular processes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would influence its bioavailability. Factors such as how well the compound is absorbed in the gut, how it is distributed in the body, how it is metabolized, and how it is excreted can all affect the compound’s effectiveness .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific biochemical pathways it affects. This could range from changes in cell growth and proliferation to alterations in cell signaling .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability .
Properties
IUPAC Name |
3-[5-(4-methylphenyl)furan-2-yl]-N-(1,3-thiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c1-12-2-4-13(5-3-12)15-8-6-14(21-15)7-9-16(20)19-17-18-10-11-22-17/h2-6,8,10-11H,7,9H2,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWAYHQLDCSZPMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(O2)CCC(=O)NC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.